molecular formula C17H21N5O2S B2631564 N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1235352-05-2

N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2631564
CAS No.: 1235352-05-2
M. Wt: 359.45
InChI Key: LGFYRNVPKAZGQX-UHFFFAOYSA-N
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Description

N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of pyrimidine, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with thiophene derivatives. Common reagents used in these reactions include bases like sodium hydride, solvents such as dimethylformamide, and catalysts like palladium on carbon. The reaction conditions often involve heating under reflux and inert atmosphere to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of pyrimidine, piperidine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-15(16(24)21-12-14-3-1-10-25-14)20-11-13-4-8-22(9-5-13)17-18-6-2-7-19-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYRNVPKAZGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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